ATP-15N5,d14 (dilithium)
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Overview
Description
ATP-15N5,d14 (dilithium) is a labeled form of adenosine 5’-triphosphate (ATP) where the nitrogen atoms are replaced with the stable isotope 15N and the hydrogen atoms are replaced with deuterium (d14). This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic processes and energy transfer within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATP-15N5,d14 (dilithium) involves the incorporation of 15N and deuterium into the ATP molecule. This is typically achieved through a series of chemical reactions that replace the natural isotopes with their labeled counterparts. The process requires precise control of reaction conditions, including temperature, pH, and the presence of specific catalysts .
Industrial Production Methods
Industrial production of ATP-15N5,d14 (dilithium) involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This often includes the use of automated systems to control reaction conditions and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
ATP-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ATP-15N5,d14 (dilithium) can produce adenosine diphosphate (ADP) and adenosine monophosphate (AMP), while substitution reactions can yield various modified ATP molecules .
Scientific Research Applications
ATP-15N5,d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding cellular energy transfer and metabolic processes.
Medicine: Used in research on diseases related to energy metabolism, such as mitochondrial disorders.
Industry: Applied in the development of new pharmaceuticals and biotechnological processes.
Mechanism of Action
ATP-15N5,d14 (dilithium) functions by participating in energy transfer within cells. It provides the metabolic energy required for various cellular processes by hydrolyzing to ADP and inorganic phosphate. This hydrolysis releases energy that is used to drive metabolic pumps and other cellular activities. The labeled isotopes allow researchers to track the molecule’s movement and interactions within the cell, providing insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
ATP-15N5 (dilithium): Similar in structure but without deuterium labeling.
ATP-d14 (dilithium): Similar in structure but without 15N labeling.
ATP-13C10,15N5 (dilithium): Contains both 13C and 15N labeling.
Uniqueness
ATP-15N5,d14 (dilithium) is unique due to its dual labeling with both 15N and deuterium. This dual labeling provides more detailed information in studies of metabolic processes compared to compounds labeled with only one isotope. It allows for more precise tracking and analysis of the molecule’s behavior in various biological and chemical contexts .
Properties
Molecular Formula |
C10H14Li2N5O13P3 |
---|---|
Molecular Weight |
538.2 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD4 |
InChI Key |
GSCAHXFCKKVRCE-FBJCWUFTSA-L |
Isomeric SMILES |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[15N]([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Origin of Product |
United States |
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